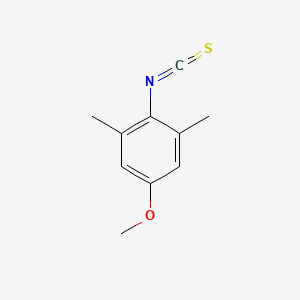

4-Methoxy-2,6-dimethylphenyl Isothiocyanate

Description

4-Methoxy-2,6-dimethylphenyl isothiocyanate is an aromatic isothiocyanate featuring a methoxy group at the para position and methyl groups at the 2- and 6-positions of the benzene ring. The isothiocyanate functional group (−N=C=S) confers reactivity toward nucleophiles, making it valuable in organic synthesis and pharmaceutical applications. Substitutents like methoxy (electron-donating) and methyl groups influence electronic and steric effects, modulating reactivity and physical characteristics .

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-isothiocyanato-5-methoxy-1,3-dimethylbenzene |

InChI |

InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)11-6-13/h4-5H,1-3H3 |

InChI Key |

VPGNLHGWQREYTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)C)OC |

Origin of Product |

United States |

Preparation Methods

Thiophosgene-Mediated Synthesis

This is the most commonly employed laboratory method. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently rearranges to the isothiocyanate.

- Dissolve 4-methoxy-2,6-dimethylaniline in an organic solvent such as dichloromethane.

- Add thiophosgene (carbon bis(chloride sulfide), Cl₂C=S) dropwise at low temperature (around 0°C) to control reaction rate and minimize side reactions.

- Stir the mixture for 1–3 hours at room temperature to complete conversion.

- Separate the organic phase, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

$$

\text{4-Methoxy-2,6-dimethylaniline} + \text{Thiophosgene} \rightarrow \text{4-Methoxy-2,6-dimethylphenyl isothiocyanate} + 2 \text{HCl}

$$

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0°C addition, then room temperature |

| Reaction time | 1 hour |

| Yield | 56–85% |

| Purification | Column chromatography or recrystallization |

This method is efficient but involves toxic thiophosgene, requiring careful handling and safety precautions.

Thiocarbamoyl Chloride Route with Aluminum Chloride Catalysis

An alternative route involves the reaction of 4-methoxy-2,6-dimethylaniline with diethylthiocarbamoyl chloride in the presence of aluminum chloride (AlCl₃) under reflux in chlorobenzene.

- Reflux 4-methoxy-2,6-dimethylaniline with diethylthiocarbamoyl chloride and AlCl₃ catalyst in chlorobenzene.

- The intermediate thiocarbamoyl derivative rearranges to the isothiocyanate.

- Workup includes aqueous quenching and purification.

- Typically 70–80%, with good purity.

This method avoids direct use of thiophosgene but requires handling of AlCl₃ and chlorobenzene, which have environmental and safety considerations.

Alternative Oxidative Methods and Safer Reagents

Recent research has explored oxidation of thiourea derivatives or amine precursors with safer oxidants such as bromochlorohydantoin or sodium persulfate to form isothiocyanates without phosgene or heavy metals.

For example, the preparation of 2,6-dimethylphenyl isothiocyanate (a close analog) via oxidation of the corresponding thiocarbamide with bromochlorohydantoin in aqueous media has been reported, yielding high purity products without toxic reagents.

While this exact method for the methoxy-substituted compound is less documented, analogous strategies are promising for safer industrial synthesis.

Detailed Reaction Conditions and Comparative Table

Analytical and Purification Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (254 nm) is used to assess purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms substitution patterns and isothiocyanate formation.

- Functional Group Identification: Infrared (IR) spectroscopy shows characteristic isothiocyanate stretch near 2050–2150 cm⁻¹.

- Storage: The compound should be stored under inert atmosphere (argon or nitrogen) at low temperature (−20°C) and protected from moisture and light to prevent hydrolysis and degradation.

Summary and Expert Perspective

The preparation of 4-methoxy-2,6-dimethylphenyl isothiocyanate is predominantly achieved via thiophosgene-mediated conversion of the corresponding amine, offering good yields and straightforward procedures. Alternative methods using thiocarbamoyl chloride intermediates catalyzed by aluminum chloride provide comparable yields but introduce other handling concerns. Emerging oxidative methods using safer oxidants like bromochlorohydantoin represent promising greener alternatives, though further adaptation to the methoxy-substituted compound is needed.

Given the toxicity and environmental impact of reagents like thiophosgene and aluminum chloride, ongoing research emphasizes developing safer and more sustainable synthetic routes without compromising yield or purity. Industrial applications will benefit from continuous flow technologies and optimized reaction conditions to enhance safety and efficiency.

Chemical Reactions Analysis

Synthetic Routes to 4-Methoxy-2,6-dimethylphenyl Isothiocyanate

The compound is typically synthesized via thiophosgene-mediated conversion or thiocarbamoyl chloride intermediates :

-

Thiophosgene method : Reaction of the corresponding amine (4-methoxy-2,6-dimethylaniline) with thiophosgene (Cl₂C=S) in biphasic CH₂Cl₂/NaHCO₃ yields the isothiocyanate via intermediate thiocarbamoyl chloride formation .

-

Thiocarbamoyl chloride route : Treatment of 4-methoxy-2,6-dimethylaniline with diethylthiocarbamoyl chloride (Et₂NC(S)Cl) and AlCl₃ in chlorobenzene under reflux generates the isothiocyanate .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiophosgene-mediated | Cl₂C=S, CH₂Cl₂, NaHCO₃, rt, 1 hr | 56–85% | |

| Thiocarbamoyl chloride/AlCl₃ | Et₂NC(S)Cl, AlCl₃, chlorobenzene, reflux | 70–80% |

Nucleophilic Addition Reactions

The isothiocyanate group (-N=C=S) reacts with nucleophiles (amines, alcohols) to form thioureas or thioesters :

-

With amines : Reaction with cyclohexylamine in DCE catalyzed by TfOH produces N-cyclohexyl-4-methoxy-2,6-dimethylphenylthiourea .

-

With alcohols : Ethanol in pyridine yields O-ethyl thiocarbamate derivatives .

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylamine | N-Cyclohexylthiourea derivative | TfOH, DCE, rt, 10–15 min | 96% | |

| Ethanol | O-Ethyl thiocarbamate | Pyridine, reflux | 78% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic substitution :

-

Sulfonation : Reacts with SO₃ in H₂SO₄ at 0°C to form 3-sulfo-4-methoxy-2,6-dimethylphenyl isothiocyanate .

-

Nitration : HNO₃/H₂SO₄ at 45°C yields 3-nitro-4-methoxy-2,6-dimethylphenyl isothiocyanate .

| Reaction | Reagents/Conditions | Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | SO₃, H₂SO₄, 0°C | C-3 position | 65% | |

| Nitration | HNO₃/H₂SO₄, 45°C, 2 hr | C-3 position | 58% |

Cycloaddition and Heterocycle Formation

The isothiocyanate participates in heterocyclic syntheses :

Scientific Research Applications

4-Methoxy-2,6-dimethylphenyl Isothiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibition and protein labeling. It is also used in the development of fluorescent probes for biological imaging.

Medicine: Research has shown potential anticancer and antimicrobial properties. It is investigated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethylphenyl Isothiocyanate involves its interaction with biological molecules, such as proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and apoptosis in cancer cells is also a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural and physical properties of 4-methoxy-2,6-dimethylphenyl isothiocyanate with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP* | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| 4-Methoxy-2,6-dimethylphenyl Isothiocyanate | Not available | C₁₀H₁₁NOS | ~193.07 | ~3.0 | Not reported | Estimated >250 | ~1.2–1.4 |

| 4-Bromo-2,6-dimethylphenyl Isothiocyanate | 32265-82-0 | C₉H₈BrNS | 242.14 | 3.8 | 77–80 | 321.2 ± 42.0† | 1.39 ± 0.1 |

| 2,6-Dimethylphenyl Isothiocyanate | 19241-16-8 | C₉H₉NS | 163.24 | N/A | Not reported | Not reported | Not reported |

| 4-Methoxyphenyl Isocyanate | 5416-93-3 | C₈H₇NO₂ | 149.14 | N/A | Not reported | 106–110 (16 mmHg) | 1.151 |

| Methyl Isothiocyanate | 556-61-6 | C₂H₃NS | 73.11 | 0.28 | 35–36 | 119 | 1.069 |

*logP values estimated using substituent contributions.

†Predicted value .

Key Observations:

- Molecular Weight and Polarity: The methoxy derivative has a lower molecular weight than its bromo analog due to the substitution of bromine (atomic weight ~80) with a methoxy group (−OCH₃, molecular weight ~31). This also reduces density (estimated 1.2–1.4 g/cm³ vs. 1.39 g/cm³ for the bromo compound) .

- logP: The methoxy group’s polarity likely reduces logP (~3.0) compared to the bromo analog (logP = 3.8), enhancing water solubility slightly .

Reactivity and Functional Group Comparisons

a) 4-Bromo-2,6-dimethylphenyl Isothiocyanate (CAS 32265-82-0)

- Substituent Effects: Bromine is electron-withdrawing, increasing the electrophilicity of the isothiocyanate group. This enhances reactivity in nucleophilic substitutions (e.g., with amines or thiols) compared to the methoxy derivative, where the electron-donating −OCH₃ group may slow such reactions .

b) 2,6-Dimethylphenyl Isothiocyanate (CAS 19241-16-8)

- The absence of a para substituent (e.g., methoxy) simplifies the electronic profile .

c) 4-Methoxyphenyl Isocyanate (CAS 5416-93-3)

- Functional Group: The isocyanate group (−N=C=O) is less polarizable than isothiocyanate (−N=C=S), leading to differences in reactivity. Isocyanates generally react faster with nucleophiles but are more moisture-sensitive .

d) Methyl Isothiocyanate (CAS 556-61-6)

- Volatility and Toxicity: As a small molecule, methyl isothiocyanate is highly volatile (bp 119°C) and toxic, requiring stringent handling protocols. In contrast, bulkier aryl derivatives like the target compound are less volatile, reducing inhalation risks .

Biological Activity

4-Methoxy-2,6-dimethylphenyl isothiocyanate (MDMIC) is a compound belonging to the isothiocyanate class, which is recognized for its diverse biological activities. This article explores its biological activity, including anticancer properties, antifungal effects, and potential applications in agriculture and medicine.

Chemical Structure and Properties

MDMIC has a molecular formula of and a molecular weight of approximately 195.26 g/mol. The structure features a phenyl ring with a methoxy group at the para position and two methyl groups at the meta positions, alongside an isothiocyanate functional group. This specific substitution pattern is crucial for its biological activity.

1. Anticancer Properties

Research indicates that MDMIC exhibits significant anticancer potential. It has been shown to induce apoptosis in various cancer cell lines, particularly by modulating signaling pathways related to cell proliferation and survival. For instance, studies have demonstrated that MDMIC can enhance the effectiveness of chemotherapeutic agents when used in combination therapies.

Table 1: Anticancer Activity of MDMIC in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 0.05 | Induction of apoptosis |

| HCT-116 | 0.06 | Inhibition of cell proliferation |

| MCF-7 | 0.07 | Modulation of apoptotic pathways |

These findings suggest that MDMIC may serve as a promising candidate for developing new anticancer therapies.

2. Antifungal Activity

MDMIC also displays notable antifungal properties, making it valuable in agricultural applications. It has been effective against various phytopathogenic fungi, acting as a fungicide.

Table 2: Antifungal Efficacy of MDMIC

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium spp. | 10 µg/mL |

| Aspergillus niger | 5 µg/mL |

| Botrytis cinerea | 15 µg/mL |

These results highlight MDMIC's potential as an environmentally friendly alternative to synthetic fungicides.

The mechanism through which MDMIC exerts its biological effects involves several pathways:

- Apoptosis Induction : MDMIC activates caspases and other apoptotic markers in cancer cells.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, leading to decreased cell proliferation.

- Reactive Oxygen Species (ROS) Generation : MDMIC increases ROS levels, contributing to cellular stress and apoptosis in cancer cells.

Case Studies

A case study published in Journal of Medicinal Chemistry explored the interaction of MDMIC with various cellular pathways. Researchers found that MDMIC not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutics such as doxorubicin in resistant cancer cell lines .

Another study focused on its antifungal properties, demonstrating that MDMIC effectively reduced fungal biomass in infected plant tissues, suggesting its practical application in crop protection strategies .

Q & A

Q. How can theoretical frameworks guide research on its environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.